

Spectroscopic Data of 3-Chlorotetrahydrofuran: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorotetrahydrofuran

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **3-Chlorotetrahydrofuran**, a vital heterocyclic compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

3-Chlorotetrahydrofuran (C_4H_7ClO) is a substituted cyclic ether with a molecular weight of 106.55 g/mol .^{[1][2]} Its structure, featuring a chiral center at the C-3 position, makes it a valuable building block in the synthesis of complex organic molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed interpretation of its NMR, IR, and MS spectra, based on established principles and data from analogous compounds, to offer a predictive and practical framework for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Chlorotetrahydrofuran**, both 1H and ^{13}C NMR provide critical information about its structure.

1H NMR Spectroscopy

The proton NMR spectrum of **3-Chlorotetrahydrofuran** is predicted to exhibit a complex pattern of multiplets due to the diastereotopic nature of the methylene protons and spin-spin coupling between adjacent protons.

Experimental Protocol:

A standard ^1H NMR spectrum can be acquired on a 300 or 500 MHz spectrometer.

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chlorotetrahydrofuran** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Instrument Setup: Tune and shim the spectrometer to ensure optimal resolution.
- Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

Predicted ^1H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-3	4.3 - 4.5	Quintet (or tt)	$\text{J}(\text{H}3, \text{H}2) \approx 6-8 \text{ Hz}$, $\text{J}(\text{H}3, \text{H}4) \approx 6-8 \text{ Hz}$
H-2a, H-2b	3.8 - 4.1	m	-
H-5a, H-5b	3.7 - 3.9	m	-
H-4a, H-4b	2.1 - 2.4	m	-

Interpretation:

- H-3: The proton attached to the carbon bearing the chlorine atom is expected to be the most deshielded due to the electron-withdrawing effect of the chlorine. It will appear as a multiplet, likely a quintet or a triplet of triplets, due to coupling with the adjacent methylene protons at C-2 and C-4.

- H-2 and H-5: The protons on the carbons adjacent to the oxygen atom (C-2 and C-5) are also deshielded. The protons on each of these carbons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, leading to complex multiplets.
- H-4: The protons on C-4 are expected to be the most shielded among the methylene groups, appearing as a complex multiplet further upfield.

The exact chemical shifts and coupling constants can be influenced by the solvent and the conformation of the tetrahydrofuran ring. For a definitive assignment, two-dimensional NMR techniques such as COSY and HSQC would be invaluable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms and their electronic environment.

Experimental Protocol:

A standard ¹³C NMR spectrum can be acquired on the same spectrometer used for ¹H NMR.

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.
- Acquisition: A proton-decoupled pulse sequence is standard, which results in singlets for each carbon atom. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio.
- Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-3	60 - 65
C-2	70 - 75
C-5	68 - 72
C-4	35 - 40

Interpretation:

- C-3: The carbon directly attached to the electronegative chlorine atom is expected to be significantly deshielded and will appear downfield.
- C-2 and C-5: The carbons bonded to the oxygen atom will also be deshielded and appear in a similar region. C-2 may be slightly more deshielded than C-5 due to the beta-effect of the chlorine atom.
- C-4: The C-4 carbon, being further from the electron-withdrawing groups, will be the most shielded and appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

- Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
- Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980 - 2850	Strong	C-H stretching (alkane)
1470 - 1450	Medium	C-H bending (scissoring)
1100 - 1050	Strong	C-O-C stretching (cyclic ether)
850 - 550	Medium-Strong	C-Cl stretching

Interpretation:

- C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations.[3]
- C-H Bending: Medium intensity bands around 1450-1470 cm⁻¹ correspond to the scissoring (bending) vibrations of the CH₂ groups.[3]
- C-O-C Stretching: A strong, characteristic absorption band in the 1050-1100 cm⁻¹ region is indicative of the C-O-C stretching vibration of the cyclic ether.
- C-Cl Stretching: The presence of a carbon-chlorine bond is confirmed by a medium to strong absorption in the fingerprint region, typically between 550 and 850 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol:

- Ionization: Electron Ionization (EI) is a common method for volatile compounds like **3-Chlorotetrahydrofuran**.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation:

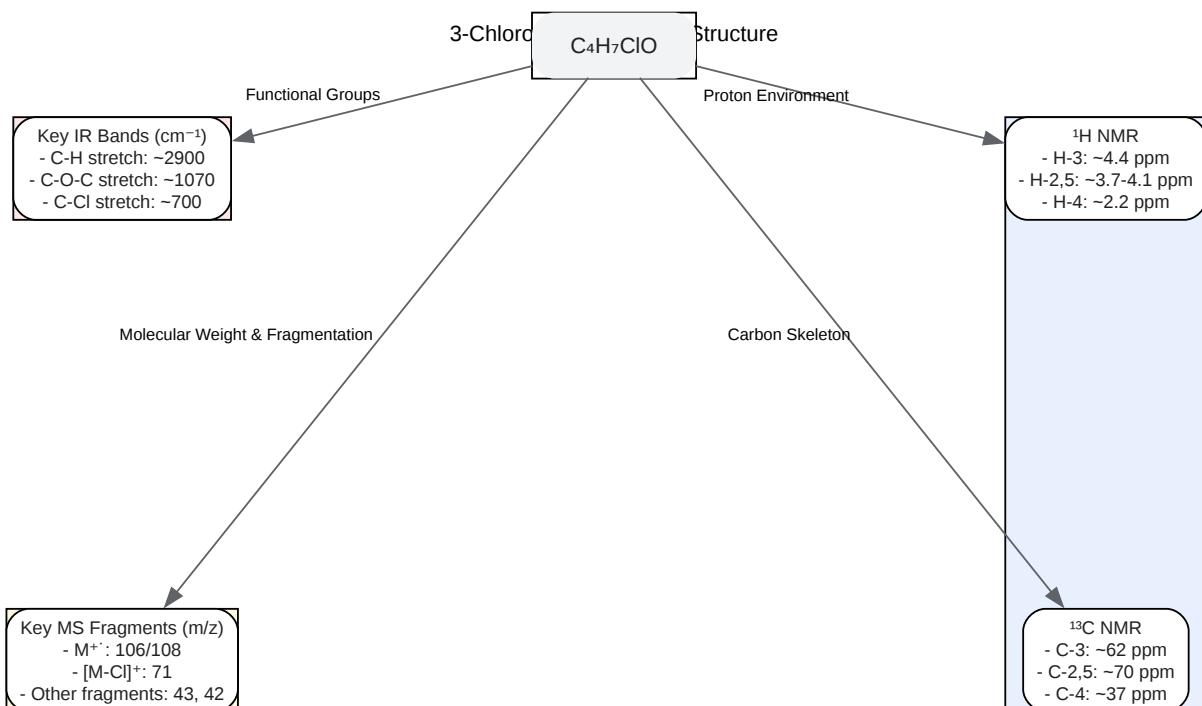
m/z	Proposed Fragment	Notes
106/108	$[\text{C}_4\text{H}_7\text{ClO}]^{+}$	Molecular ion (M^{+}). The $\text{M}^{+}2$ peak with $\sim 1/3$ intensity of the M^{+} peak is due to the ^{37}Cl isotope.
71	$[\text{C}_4\text{H}_7\text{O}]^{+}$	Loss of Cl radical.
43	$[\text{C}_2\text{H}_3\text{O}]^{+}$ or $[\text{C}_3\text{H}_7]^{+}$	Common fragment in ethers.
42	$[\text{C}_3\text{H}_6]^{+}$	Loss of HCl and CH_2O .

Interpretation:

- Molecular Ion: The molecular ion peak (M^{+}) is expected at m/z 106. A characteristic feature of chlorine-containing compounds is the presence of an $\text{M}^{+}2$ peak at m/z 108 with an intensity of approximately one-third that of the M^{+} peak, corresponding to the natural abundance of the ^{37}Cl isotope.
- Loss of Chlorine: A prominent fragmentation pathway is the loss of a chlorine radical to form a cation at m/z 71.
- Ring Cleavage: The tetrahydrofuran ring can undergo various cleavage pathways. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation pattern for ethers.^{[6][7]} This can lead to the formation of smaller fragments. For instance, a fragment at m/z 43 is commonly observed.
- Rearrangements: Rearrangement reactions can also occur, leading to the elimination of neutral molecules such as HCl.

Visualization of Spectroscopic Relationships

The following diagram illustrates the relationship between the structure of **3-Chlorotetrahydrofuran** and its key spectroscopic features.

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Caption: Correlation of **3-Chlorotetrahydrofuran**'s structure with its spectroscopic data.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the NMR, IR, and MS spectroscopic data for **3-Chlorotetrahydrofuran**. The interpretations are grounded in fundamental spectroscopic principles and data from structurally related compounds. While this guide serves as a robust reference, it is crucial for researchers to confirm these predictions with experimental data for their specific samples. The provided protocols offer a starting point for acquiring high-quality spectra. A thorough understanding of this data is essential for any scientist working with this versatile chemical intermediate.

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